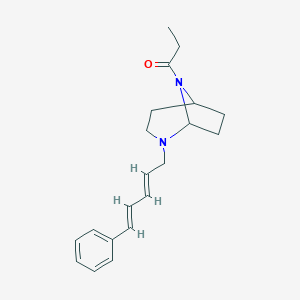
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as CR4056, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research.
作用机制
The exact mechanism of action of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation and neuroprotection. 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and to activate the expression of anti-inflammatory cytokines, such as IL-10. 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to modulate the activity of various ion channels and receptors involved in neuronal signaling, such as NMDA and AMPA receptors, and to increase the production of neurotrophic factors, such as BDNF and NGF.
生化和生理效应
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to have various biochemical and physiological effects, including the modulation of cytokine production, the inhibition of oxidative stress, and the modulation of neuronal signaling. In animal models of inflammatory diseases, 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to reduce the production of pro-inflammatory cytokines and to increase the production of anti-inflammatory cytokines. 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to reduce oxidative stress and to increase the production of antioxidant enzymes, such as superoxide dismutase and catalase. In animal models of neurodegenerative diseases, 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to increase the production of neurotrophic factors and to modulate neuronal signaling, leading to improved cognitive function and neuronal survival.
实验室实验的优点和局限性
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has several advantages for use in lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane also has some limitations, including its high cost and limited availability. Additionally, the exact mechanism of action of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is not fully understood, which may limit its use in certain experimental settings.
未来方向
Future research on 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in humans. Clinical trials are needed to evaluate the safety and efficacy of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane for the treatment of inflammatory and neurodegenerative diseases. Additionally, further studies are needed to explore the potential use of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane as a tool for studying the role of inflammation and neuronal signaling in disease pathogenesis. Finally, the synthesis of 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane could be further optimized to improve its yield and reduce its cost, making it more accessible for use in research and potential clinical applications.
合成方法
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been synthesized using various methods, including the Hantzsch reaction, the Vilsmeier-Haack reaction, and the Pictet-Spengler reaction. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine to form a dihydropyridine intermediate, which is then oxidized to the desired compound. The Vilsmeier-Haack reaction involves the reaction of an amine with a formyl group and a chlorinating agent to form an iminium ion intermediate, which is then reacted with a β-ketoester to form the desired compound. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a tetrahydroisoquinoline intermediate, which is then oxidized to the desired compound. These methods have been successfully used to synthesize 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane in high yields and purity.
科学研究应用
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and neuroprotective effects. In preclinical studies, 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to reduce inflammation and pain in various animal models of inflammatory diseases, such as arthritis and colitis. 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to protect against neuronal damage and cognitive impairment in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. These findings suggest that 3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane may have therapeutic potential for the treatment of inflammatory and neurodegenerative diseases in humans.
属性
CAS 编号 |
1798-70-5 |
|---|---|
产品名称 |
3-(5-Phenyl-2,4-pentadienyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane |
分子式 |
C20H26N2O |
分子量 |
310.4 g/mol |
IUPAC 名称 |
1-[2-[(2E,4E)-5-phenylpenta-2,4-dienyl]-2,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one |
InChI |
InChI=1S/C20H26N2O/c1-2-20(23)22-18-12-13-19(22)21(16-14-18)15-8-4-7-11-17-9-5-3-6-10-17/h3-11,18-19H,2,12-16H2,1H3/b8-4+,11-7+ |
InChI 键 |
SWIUQMCZUSABHL-RIALUSDFSA-N |
手性 SMILES |
CCC(=O)N1C2CCC1N(CC2)C/C=C/C=C/C3=CC=CC=C3 |
SMILES |
CCC(=O)N1C2CCC1N(CC2)CC=CC=CC3=CC=CC=C3 |
规范 SMILES |
CCC(=O)N1C2CCC1N(CC2)CC=CC=CC3=CC=CC=C3 |
同义词 |
8-Propionyl-3-(5-phenyl-2,4-pentadienyl)-3,8-diazabicyclo[3.2.1]octane |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B238785.png)
![2-(3,4-dimethylphenoxy)-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B238786.png)
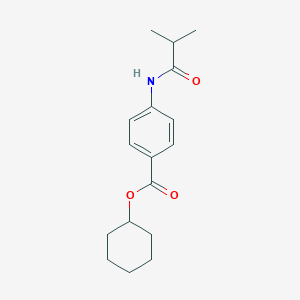
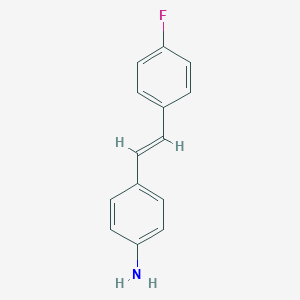
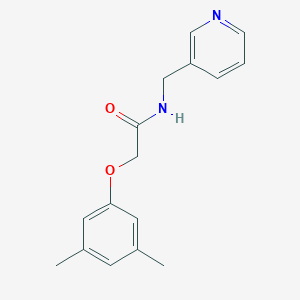
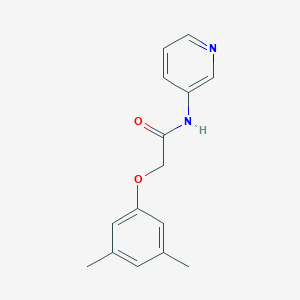
![N-[4-(benzoylamino)-3-methylphenyl]-4-propoxybenzamide](/img/structure/B238794.png)
![3-chloro-N-{4-[(4-fluorobenzoyl)amino]phenyl}benzamide](/img/structure/B238804.png)
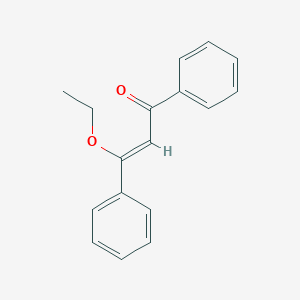
![2-methoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238808.png)
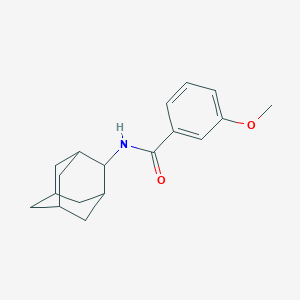
![(9-Benzyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B238850.png)
![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B238855.png)
![1-[3-[(E)-3-(2-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B238870.png)